molecular formula C9H15F2NO2 B2552953 tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate CAS No. 2060043-57-2

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate

Cat. No.: B2552953
CAS No.: 2060043-57-2
M. Wt: 207.221
InChI Key: JDBGQMPHAGWUOO-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate is a carbamate derivative featuring a cyclopropane ring substituted with two fluorine atoms and a methyl group. Carbamates of this type are widely used as intermediates in medicinal chemistry, particularly in the synthesis of protease inhibitors or prodrugs, where steric and electronic effects of substituents modulate reactivity and bioavailability. The tert-butyl group enhances stability and solubility, while the cyclopropane ring introduces conformational rigidity.

Properties

IUPAC Name

tert-butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO2/c1-7(2,3)14-6(13)12-8(4)5-9(8,10)11/h5H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGQMPHAGWUOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(F)F)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate involves several steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2,2-difluoro-1-methylcyclopropylamine under specific reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for larger-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Protecting Group : The compound is widely utilized as a protecting group for amines in organic synthesis. It allows for the selective protection and deprotection of amine groups during multi-step synthesis processes.
  • Building Block : It serves as a versatile building block in the synthesis of more complex molecules, particularly in pharmaceutical development and agrochemicals.

2. Medicinal Chemistry

  • Pharmaceutical Intermediates : Research indicates that tert-butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate is used in the synthesis of various pharmaceuticals targeting neurological disorders and other medical conditions. Its unique structure enhances the biological activity of resulting compounds.
  • Antiviral Activity : In studies involving HCV protease inhibitors, modifications of the compound have shown promising antiviral activity against drug-resistant variants, indicating its potential in developing effective antiviral therapies .

3. Biological Research

  • Enzyme Mechanisms : The compound is employed to study enzyme mechanisms and protein-ligand interactions. Its structure allows researchers to investigate carbamate-protected amines' behavior in biological systems.
  • Targeted Therapeutics : Ongoing research explores its potential therapeutic applications, focusing on its interactions with specific molecular targets such as enzymes or receptors involved in disease pathways .

Industrial Applications

1. Specialty Chemicals

  • The compound is used in developing specialty chemicals and advanced materials. Its unique properties contribute to innovations in various industrial sectors, including agrochemicals .

2. Chemical Processes

  • In industrial settings, this compound is involved in optimizing chemical processes for higher yields and purity through established synthetic routes.

Case Study 1: Antiviral Activity Against HCV

A study investigated the substitution effects on a quinoxaline-based macrocyclic compound where this compound derivatives exhibited low nanomolar potency against common drug-resistant HCV variants. The results indicated that specific modifications could enhance binding affinity and selectivity towards viral proteases, showcasing the compound's potential in antiviral drug development .

Case Study 2: Enzyme Interaction Studies

Research utilizing this compound as a model for studying enzyme mechanisms demonstrated its role in modulating enzyme activity. The steric hindrance provided by the tert-butyl group was crucial for selective reactions at other functional groups within the molecule, allowing for detailed investigations into enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylcyclopropyl group plays a crucial role in its binding affinity and selectivity. The compound may modulate the activity of its targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and two analogs from the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Structural Features
tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate Not Available C10H16F2NO2 220.24 2,2-difluoro, 1-methyl cyclopropane Compact cyclopropane ring; aliphatic fluorine substituents
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1286274-19-8 C14H18FNO2 251.3 1-(3-fluorophenyl) cyclopropane Aromatic fluorophenyl group; increased hydrophobicity
tert-Butyl((1R,3S)-3-isopropyl-...)carbamate (Patent EP 1 763 351 B9) Not Provided C23H30F3N2O3 448.5 Cyclopentyl, isopropyl, trifluoromethylpyridine Extended cyclic system; complex pharmacophore

Key Observations :

  • Molecular Weight : The target compound has the lowest molecular weight (220.24), reflecting its simpler aliphatic substituents compared to the fluorophenyl (251.3) and patent (448.5) analogs.
  • The 3-fluorophenyl group in the analog increases hydrophobicity and may improve membrane permeability but could also raise toxicity risks . The cyclopentyl-isopropyl substituent in the patent compound enables interactions with hydrophobic binding pockets in biological targets .

Biological Activity

tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate is a chemical compound with the molecular formula C9H15F2NO2 and a molecular weight of 207.22 g/mol. Its unique structural features, particularly the difluoromethylcyclopropyl group, suggest significant potential for biological activity. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-1-methylcyclopropylamine under controlled conditions. The compound can undergo various chemical reactions including oxidation, reduction, and nucleophilic substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The difluoromethylcyclopropyl moiety is believed to enhance binding affinity and selectivity towards these targets. This interaction may modulate enzymatic activities or receptor functions, leading to various biological effects.

Enzyme Interaction

Research indicates that this compound interacts with several enzymes, potentially acting as an inhibitor or modulator. For instance, studies have shown that similar compounds can inhibit enzymes involved in metabolic pathways or signal transduction.

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to this compound. In vitro assays demonstrated that derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis through pathways that increase caspase activity and alter tubulin dynamics.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.63Apoptosis induction
U-937 (Leukemia)10.38Cell cycle arrest
A549 (Lung)4.5Tubulin stabilization

Case Studies

  • Apoptosis Induction in MCF-7 Cells : A study demonstrated that treatment with this compound led to increased levels of acetylated α-tubulin without significant changes in total tubulin levels, indicating stabilization of microtubules and triggering apoptosis in breast cancer cells .
  • Inhibition of Enzymatic Activity : Another investigation highlighted the compound's potential as an enzyme inhibitor in metabolic pathways relevant to cancer proliferation. The study utilized various concentrations to assess the dose-dependent effects on enzyme activity, revealing significant inhibition at micromolar concentrations .

Comparative Analysis

When compared to structurally similar compounds, this compound shows enhanced biological activity due to the presence of the difluoromethyl group which improves binding interactions with target sites.

Compound Biological Activity
tert-Butyl N-(1-methylcyclopropyl)carbamateLower reactivity
tert-Butyl N-(2,2-difluoroethyl)carbamateDifferent chemical properties

Q & A

Q. What are the recommended storage conditions to maintain the stability of tert-Butyl N-(2,2-difluoro-1-methylcyclopropyl)carbamate?

The compound should be stored in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent degradation. Avoid exposure to strong oxidizing agents, moisture, or direct heat sources, as these may trigger decomposition into hazardous byproducts such as carbon oxides, hydrogen fluoride, or nitrogen oxides . Stability under normal laboratory conditions is reported, but prolonged storage requires periodic purity checks via HPLC or GC/MS .

Q. Which spectroscopic methods are effective for structural characterization of this compound?

  • NMR (¹H/¹³C) : Essential for confirming the cyclopropane ring geometry and carbamate functionality.
  • FT-IR : Identifies carbonyl (C=O) and N-H stretches (1650–1750 cm⁻¹ and ~3300 cm⁻¹, respectively).
  • GC/MS or LC-MS : Validates molecular weight (251.3 g/mol) and detects impurities. SLE (supported liquid extraction) methods are recommended for sample preparation in complex matrices .

Q. What PPE is required for safe handling in laboratory settings?

  • Respiratory protection : Use N95 masks or fume hoods if airborne particles are generated.
  • Gloves : Nitrile or neoprene gloves resistant to organic solvents.
  • Eye protection : Goggles or face shields, especially during transfers.
  • Lab coats : Chemical-resistant aprons to prevent skin contact .

Q. How can thermal degradation products be identified?

Perform thermogravimetric analysis (TGA) coupled with FT-IR or GC-MS to monitor decomposition at elevated temperatures. Expected byproducts include carbon oxides (CO/CO₂) and hydrogen fluoride (HF), which require specialized gas-handling equipment for detection .

Advanced Research Questions

Q. How can computational methods optimize synthetic routes for derivatives?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model transition states and predict regioselectivity. ICReDD’s integrated approach combines computational screening with experimental validation to reduce trial-and-error steps, particularly for cyclopropane ring functionalization .

Q. What strategies resolve contradictions in reactivity data under varying catalytic conditions?

  • Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, solvent polarity, temperature).
  • In-situ monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation.
  • Process simulation tools : Aspen Plus or COMSOL can model reactor dynamics and identify kinetic bottlenecks .

Q. How can membrane separation technologies improve purification?

Nanofiltration or reverse osmosis membranes with tailored pore sizes (1–10 kDa) selectively separate the carbamate from reaction byproducts. Optimize solvent systems (e.g., DCM/hexane mixtures) to enhance flux rates and minimize membrane fouling .

Q. What methods validate enantiomeric purity in asymmetric synthesis?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak®) with polar mobile phases.
  • VCD (Vibrational Circular Dichroism) : Provides stereochemical confirmation of cyclopropane derivatives.
  • X-ray crystallography : Resolve absolute configuration for crystalline intermediates .

Q. Key Notes for Experimental Design

  • Contradiction Analysis : Cross-reference stability data with NIST standards and validate via accelerated aging studies.
  • Toxicity Assessment : Use zebrafish embryo models or in silico tools (e.g., ProTox-II) if acute toxicity data is unavailable .
  • Scaling Challenges : Pilot-scale reactors should account for exothermic cyclopropane ring reactions—implement jacketed reactors with precise temperature control .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.